Product packaging for R8-T198wt(Cat. No.:)

R8-T198wt

Cat. No.: B1573923
M. Wt: 2820.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Peptide-Based Kinase Inhibitors

The evolution of kinase inhibitors spans three decades, beginning with small-molecule compounds like fasudil (1994) and expanding to include peptide-based strategies that mimic natural regulatory motifs. Early peptide inhibitors focused on disrupting ATP-binding pockets, but limitations in specificity and bioavailability prompted innovations in substrate-competitive designs. The discovery that intrinsic protein-protein interaction motifs could be harnessed for inhibition led to breakthroughs in targeting serine/threonine kinases like Pim-1.

Key milestones include:

  • 1990s : Identification of pseudosubstrate sequences in protein kinase A (PKA) inhibitors
  • 2000s : Development of cell-penetrating peptides using polyarginine tags (e.g., R8 sequences)
  • 2010s : Optimization of substrate-mimetic peptides for oncogenic kinases

This compound exemplifies this progression, combining a p27Kip1-derived phosphorylation motif with an octa-arginine (R8) translocation domain to achieve intracellular delivery.

Era Development Example Compounds
1990–2000 ATP-competitive small molecules Fasudil, Imatinib
2000–2010 Pseudosubstrate peptides PKIα, K252a derivatives
2010–2025 Cell-penetrating substrate mimetics This compound, Pimtide

Biological Significance of p27Kip1-Derived Compounds

p27Kip1 (cyclin-dependent kinase inhibitor 1B) regulates cell cycle progression through G1/S checkpoint control and exhibits tumor-suppressor activity via CDK-dependent and independent mechanisms. Its carboxyl-terminal region contains critical phosphorylation sites modulated by oncogenic kinases:

  • Thr187 : Phosphorylated by CDK2/cyclin E, triggering Skp2-mediated degradation
  • Thr198 : Targeted by Pim-1, promoting cytosolic sequestration and survival signaling

This compound replicates residues 189–198 of p27Kip1 (KKPGLRRRQT), competing with endogenous p27Kip1 for Pim-1 binding. Structural studies reveal that the Arg194-Arg196 motif (-RRR-) is essential for Pim-1 recognition, while Thr198 serves as the phosphorylation site. By preserving this sequence in a cell-permeable format, this compound restores p27Kip1's nuclear localization and CDK-inhibitory functions in cancer cells.

Rationale for Targeting Pim-1 in Oncological Research

Pim-1 kinase (proviral integration site for Moloney murine leukemia virus 1) contributes to oncogenesis through three primary mechanisms:

  • Anti-apoptotic signaling : Phosphorylates Bad at Ser112, preventing Bcl-2/Bcl-xL inactivation
  • Cell cycle progression : Enhances c-Myc stability and suppresses p27Kip1-mediated G1 arrest
  • Drug resistance : Upregulates ABC transporters (P-glycoprotein, BCRP) and stabilizes FLT3 mutations

In prostate cancer models, Pim-1 overexpression correlates with castration resistance and metastatic potential. This compound addresses these pathways through dual inhibition:

Target Effect of Inhibition Outcome in DU145 Cells
Pim-1/p27Kip1 Nuclear p27Kip1 accumulation G1 cell cycle arrest
Pim-1/Bad Dephosphorylated Bad activation Caspase-3-mediated apoptosis
Pim-1/BCRP Reduced drug efflux Chemosensitization to taxol

Notably, this compound exhibits selectivity for transformed cells, showing no cytotoxicity in normal prostate epithelial RPWE-1 cells at therapeutic concentrations (10–20 μM). This specificity stems from cancer cells' dependence on Pim-1 overexpression for survival, whereas normal cells utilize redundant signaling pathways.

Properties

Molecular Formula

C111H211N59O26S

Molecular Weight

2820.33

SMILES

CC(C[C@@](/N=C(O)/C/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C/N=C(O)/C/N=C(O)/CN)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Other Pim-1 Inhibitors

Compound Type Target (IC₅₀) Mechanism Key Findings
This compound Peptide Pim-1 (Competitive) Blocks Thr198 phosphorylation - Induces G1 arrest (24 h) and apoptosis (48 h)
- Synergizes with Taxol (tumor volume ↓61% in vivo)
SGI-1776 Small Molecule Pim-1 (7 nM) ATP-competitive inhibitor - Broad Pim family inhibition (Pim-2/3 IC₅₀: 50/70 nM)
- Induces apoptosis in leukemia models
10-DEBC Small Molecule Pim-1 (1.28 μM) Dual Akt/Pim-1 inhibitor - Less selective; inhibits Akt signaling
- Moderate anti-proliferative activity
FD1024 Small Molecule Pim-1/2/3 (1.96–38.9 nM) Pan-Pim inhibitor - High potency but limited in vivo data

Mechanistic Differences

  • Selectivity : this compound shows higher specificity for Pim-1 compared to SGI-1776 and FD1024, which inhibit multiple Pim isoforms. However, off-target effects on Akt and RSK kinases are possible .
  • Cellular Uptake: Unlike non-permeable analogs (e.g., pimtide), the Arg8 sequence enables this compound to penetrate cells, a critical advantage over small molecules like 10-DEBC, which rely on passive diffusion .
  • Kinase Inhibition Mode : this compound acts as a substrate-competitive inhibitor, whereas SGI-1776 and FD1024 target the ATP-binding pocket .

Research Implications and Limitations

  • Advantages of this compound: Synergy with chemotherapy (e.g., Taxol) to overcome drug resistance . Minimal toxicity in normal cells due to Pim-1 dependency in tumors .
  • Limitations: Peptide instability in systemic circulation limits therapeutic use . Potential inhibition of Pim-2/3 and non-Pim kinases requires further optimization .

Preparation Methods

Stock Solution Preparation Table

Amount of this compound 1 mg 5 mg 10 mg
1 mM 0.3546 mL 1.7729 mL 3.5457 mL
5 mM 0.0709 mL 0.3546 mL 0.7091 mL
10 mM 0.0355 mL 0.1773 mL 0.3546 mL

Note: The volumes correspond to the amount of solvent (usually water or buffer) required to achieve the desired molarity for the given mass of peptide.

Solvent Selection and Preparation Techniques

  • Solvent Choice: Water or aqueous buffers are preferred due to peptide solubility. For in vivo formulations, co-solvents such as DMSO, PEG300, Tween 80, and corn oil may be used to improve solubility and bioavailability.

  • Dissolution Method:

    • Add the peptide powder to the selected solvent according to the stock solution table.
    • Heat the mixture to 37°C and sonicate to enhance dissolution.
    • Ensure the solution is clear before proceeding to the next step or adding further solvents.
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vivo Formulation Preparation

For animal studies, this compound requires formulation to ensure stability and bioavailability. A stepwise solvent addition method is recommended:

Step Solvent Addition Sequence Notes
1 Prepare DMSO master stock by dissolving peptide in DMSO Concentration should not exceed DMSO solubility
2 Add PEG300 and mix until clear Use vortex, ultrasound, or heat bath if needed
3 Add Tween 80 and mix until clear Maintain clarity before next addition
4 Add distilled water (ddH2O) and mix until clear Final solution should be clear and homogeneous
Alternative Add corn oil instead of PEG300/Tween 80/ddH2O for oil-based formulation Suitable for certain administration routes

Important: Each solvent must be added sequentially, ensuring the solution remains clear before the next addition.

Quality Control and Stability

  • Purity: >98% confirmed by Certificate of Analysis (COA)
  • Storage Stability:
    • At -80°C: stable up to 6 months
    • At -20°C: stable up to 1 month
  • Handling: Avoid repeated freeze-thaw cycles; aliquot stocks to maintain activity.

Research Findings on Preparation Impact

Experimental studies have demonstrated that the preparation method of this compound directly influences its biological activity:

  • Proper dissolution and formulation ensure effective cell permeability and inhibition of Pim-1 kinase activity in prostate cancer cells.
  • The peptide’s inhibitory effect on Pim-1-mediated phosphorylation of p27 Kip1 and Bad is concentration-dependent, necessitating precise stock preparation.
  • In vivo studies require clear and stable formulations to achieve consistent tumor growth inhibition and to facilitate combination therapy with agents like taxol.

Summary Table: Preparation Parameters and Effects

Parameter Details Impact on Use
Solubility Up to 2 mg/mL in 20% acetonitrile/water Enables preparation of concentrated stocks
Stock Solution Concentrations 1 mM, 5 mM, 10 mM Allows flexibility for different assays
Solvent System Water, DMSO, PEG300, Tween 80, Corn oil Tailored for in vitro and in vivo use
Storage -20°C (1 month), -80°C (6 months) Maintains peptide stability and activity
Preparation Techniques Heating, sonication, sequential solvent addition Ensures complete dissolution and clarity
Purity >98% Guarantees reproducibility and efficacy

Q & A

Q. What is the molecular mechanism by which R8-T198wt inhibits Pim-1 kinase activity?

this compound is a synthetic peptide derived from the carboxyl-terminal region of p27Kip1, modified with polyarginine residues for cell permeability. It binds directly to Pim-1 kinase, blocking its ability to phosphorylate substrates like p27Kip1 (Thr198) and Bad (Ser112) . To validate this mechanism:

  • Perform kinase inhibition assays using recombinant Pim-1 and radiolabeled ATP.
  • Use Western blotting to monitor phosphorylation levels of downstream targets (e.g., p27Kip1, Bad) in treated cancer cells.
  • Conduct co-immunoprecipitation to confirm direct interaction between this compound and Pim-1 .

Q. Which experimental models are most suitable for evaluating this compound’s anti-tumor activity?

  • In vitro : Use prostate cancer DU145 cells (Pim-1-dependent) to assess dose-dependent growth inhibition via MTT assays. Compare with normal RWPE-1 cells (low Pim-1 expression) to evaluate selectivity .
  • In vivo : Xenograft models using DU145 cells in immunodeficient mice. Measure tumor volume reduction and apoptosis markers (e.g., cleaved caspase-3) post-treatment .
  • Table 1 : Key models and outcomes:
Model TypeCell Line/OrganismKey ReadoutsReference
In vitroDU145IC50, G1 arrest, caspase-3 activation
In vivoMouse xenograftTumor volume, apoptosis markers

Q. How can researchers detect this compound-induced cellular responses like G1 arrest and apoptosis?

  • Flow cytometry : Use propidium iodide staining for cell cycle analysis (G1 arrest) and Annexin V/PI for apoptosis quantification .
  • Immunofluorescence : Track nuclear accumulation of p27Kip1 (a hallmark of G1 arrest) .
  • Time-course experiments : Apoptotic markers (e.g., caspase-3 activation) may require ≥48 hours of treatment, unlike G1 arrest (detectable at 24 hours) .

Advanced Research Questions

Q. How can this compound’s synergistic effects with chemotherapeutic agents be systematically studied?

  • Design combination index (CI) assays with taxol or other drugs. Use the Chou-Talalay method to quantify synergism .
  • Validate in DU145 cells using:
  • Dose-response matrices to identify optimal ratios.
  • RNA sequencing to uncover pathways enhanced by this compound (e.g., apoptosis or cell cycle regulation).
    • Key consideration : Monitor off-target effects in normal cells to ensure therapeutic window .

Q. What methodologies address contradictions in this compound’s time-dependent effects (e.g., delayed apoptosis)?

  • Time-resolved proteomics : Map dynamic changes in phosphorylation and protein degradation pathways.
  • Live-cell imaging : Track single-cell responses to correlate G1 arrest with subsequent apoptosis .
  • Kinase activity profiling : Rule out off-target effects on Akt or RSK, which also phosphorylate p27Kip1 .

Q. How can researchers improve this compound’s specificity for Pim-1 over other kinases?

  • Structure-activity relationship (SAR) studies : Modify peptide sequences (e.g., arginine residues) to enhance Pim-1 binding.
  • Kinase selectivity panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Computational docking : Use molecular dynamics simulations to optimize peptide-kinase interactions .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response and synergy data?

  • Nonlinear regression : Calculate IC50 values using tools like GraphPad Prism.
  • Two-way ANOVA : Compare treatment effects across multiple doses and time points.
  • Bootstrapping : Estimate confidence intervals for combination indices .

Methodological Best Practices

  • Replication : Include triplicate biological replicates in all assays to account for variability .
  • Data transparency : Publish raw flow cytometry data and kinase panel results in supplementary materials .
  • Ethical compliance : Adhere to institutional guidelines for animal studies and cell line authentication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.